molecular formula C14H23Cl2NO B12431955 Clobutinol Hydrochloride-d6

Clobutinol Hydrochloride-d6

Cat. No.: B12431955
M. Wt: 298.3 g/mol
InChI Key: ZMROYCGIWPNZNJ-SKCUOGQWSA-N
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Description

Contextualization of Deuterated Analogs in Modern Scientific Inquiry

In the landscape of modern scientific research, deuterated analogs represent a critical tool for achieving precision and accuracy in analytical chemistry and biochemistry. clearsynth.com These compounds are molecules in which one or more hydrogen atoms are replaced by their stable, heavier isotope, deuterium (B1214612) (D). clearsynth.comacanthusresearch.com This substitution, while doubling the mass of the hydrogen atom, does not significantly alter the compound's size, shape, or fundamental chemical properties. wikipedia.org The key advantage of this isotopic labeling is the ability to differentiate the deuterated compound from its non-deuterated (protium, H) counterpart using mass spectrometry, a technique that separates molecules based on their mass-to-charge ratio. scioninstruments.com

Stable isotope-labeled (SIL) compounds, particularly deuterated ones, are considered the gold standard for use as internal standards in quantitative bioanalysis. acanthusresearch.comscispace.com When added to a biological sample (like blood or plasma) at a known concentration, a deuterated internal standard co-elutes with the analyte during chromatography but is detected as a distinct entity by the mass spectrometer. clearsynth.comscioninstruments.com This allows for the correction of variability that can occur during sample preparation, extraction, and instrumental analysis, thereby ensuring highly accurate and reproducible quantification of the target compound. clearsynth.comscioninstruments.comresearchgate.net

Furthermore, the replacement of hydrogen with deuterium can influence a drug's metabolic profile due to the kinetic isotope effect (KIE). portico.orgwikipedia.org The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, meaning more energy is required to break it. portico.orgmdpi.com This can slow down metabolic reactions catalyzed by enzymes like the cytochrome P450 system, where C-H bond cleavage is a rate-limiting step. researchgate.netnih.govnih.gov This phenomenon allows researchers to investigate metabolic pathways, improve a drug's pharmacokinetic properties, and potentially reduce the formation of toxic metabolites. mdpi.comnih.govnih.gov

Overview of Clobutinol (B83508) Hydrochloride's Significance in Pharmacological Mechanistic Investigations

Clobutinol was a centrally acting, non-opioid antitussive agent used for the symptomatic treatment of dry coughs, first approved in 1961. biomedicus.groncowitan.comnih.gov For decades, it was a common over-the-counter medication in numerous countries. biomedicus.grwikipedia.org However, its significance in pharmacological research stems not from its therapeutic use but from the post-marketing discovery of serious cardiotoxic effects. biomedicus.grresearchgate.net In 2007, the drug was voluntarily withdrawn worldwide after new studies confirmed its potential to cause life-threatening cardiac arrhythmias. biomedicus.grwikipedia.orgbfarm.de

The mechanistic basis for this cardiotoxicity was identified as the drug's ability to prolong the QT interval of the heartbeat. biomedicus.grnih.govnih.gov The QT interval represents the time it takes for the heart's ventricles to repolarize after a contraction, and its prolongation is a major risk factor for a dangerous arrhythmia called Torsades de Pointes. biomedicus.grbfarm.de Subsequent mechanistic investigations using patch-clamp electrophysiology revealed that clobutinol is a potent blocker of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel. oncowitan.comnih.govdoi.org This channel is critical for cardiac repolarization, and its inhibition by clobutinol was confirmed as the underlying cause of the observed QT prolongation. bfarm.denih.gov

Research demonstrated that both clobutinol and its main metabolite, norclobutinol, inhibit the hERG channel, making the study of its metabolism and pharmacokinetics crucial to understanding its toxic potential. bfarm.de The case of clobutinol has become an important example in pharmacology, highlighting the necessity of thorough cardiovascular safety screening in drug development and the value of post-marketing surveillance. biomedicus.grnih.gov

Rationale for Deuterium Labeling of Clobutinol Hydrochloride for Advanced Research Applications

The primary rationale for synthesizing Clobutinol Hydrochloride-d6 is to provide a high-fidelity internal standard for use in advanced research applications, specifically for the quantitative analysis of clobutinol in biological matrices. evitachem.com Given the significant safety concerns linked to the cardiotoxicity of both clobutinol and its active metabolite, norclobutinol, precise measurement of their concentrations in pharmacokinetic and toxicological studies is paramount. bfarm.de

In research designed to investigate the dose-dependent effects of clobutinol on cardiac ion channels or to correlate its plasma concentration with the degree of QT prolongation, liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice. scispace.com The use of a stable isotope-labeled internal standard like this compound is essential for achieving the accuracy and precision required in such studies. acs.org It corrects for potential inconsistencies during sample processing and instrumental analysis, ensuring that the measured concentrations are a true reflection of the levels in the biological system. clearsynth.comscioninstruments.com

By employing this compound, researchers can develop and validate robust bioanalytical methods to:

Accurately determine the pharmacokinetic profile of clobutinol.

Quantify the formation and elimination of its hERG-blocking metabolite, norclobutinol. bfarm.de

Conduct precise in vitro metabolism studies to explore the enzymes responsible for its biotransformation.

Establish definitive relationships between drug/metabolite concentrations and observed pharmacological or toxicological effects, such as hERG channel inhibition. doi.orgnih.gov

In essence, this compound is a critical research tool that enables the rigorous scientific investigation required to fully understand the mechanisms behind the parent drug's dangerous side effects.

Data Tables

Table 1: Comparison of Clobutinol and its Deuterated Analog This interactive table allows for a direct comparison of the fundamental properties of the parent compound and its deuterated form.

PropertyClobutinol HydrochlorideThis compound
Chemical Formula C₁₄H₂₂ClNOC₁₄H₁₆D₆ClNO
Molecular Weight 255.78 g/mol 261.82 g/mol
Isotopic Label NoneDeuterium (D)
Primary Use Former Antitussive AgentResearch Internal Standard

Table 2: Research Findings on hERG Channel Inhibition This interactive table summarizes key findings from pharmacological studies on the inhibition of the hERG potassium channel by clobutinol and its metabolite. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

CompoundIC₅₀ Value (µM)Research FocusSource
Clobutinol ~2.9Dose-dependent inhibition of hERG K+ current doi.orgresearchgate.net
Clobutinol ~1.9Comparison with other antitussive drugs nih.gov
Clobutinol ~3.7Preclinical investigation program bfarm.de
Norclobutinol ~8.0Inhibition by the main metabolite bfarm.de

Properties

Molecular Formula

C14H23Cl2NO

Molecular Weight

298.3 g/mol

IUPAC Name

4-[bis(trideuteriomethyl)amino]-1-(4-chlorophenyl)-2,3-dimethylbutan-2-ol;hydrochloride

InChI

InChI=1S/C14H22ClNO.ClH/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12;/h5-8,11,17H,9-10H2,1-4H3;1H/i3D3,4D3;

InChI Key

ZMROYCGIWPNZNJ-SKCUOGQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C)C(C)(CC1=CC=C(C=C1)Cl)O)C([2H])([2H])[2H].Cl

Canonical SMILES

CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O.Cl

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Clobutinol Hydrochloride D6

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Organic Synthesis

The introduction of deuterium at specific molecular positions is a critical aspect of synthesizing labeled compounds. nih.gov General strategies for deuteration include direct hydrogen-deuterium exchange, the use of deuterated reagents or solvents, metal-catalyzed hydrogenation with deuterium gas (D2), and building molecules from deuterated precursors. simsonpharma.com The choice of method depends on the target molecule's structure and the desired location of the deuterium atoms. nih.gov

The synthesis of Clobutinol (B83508) Hydrochloride-d6 is designed to strategically place six deuterium atoms on the two methyl groups attached to the amino nitrogen. smolecule.com This specific labeling pattern, described as [bis(trideuteriomethyl)amino], targets metabolically labile sites, making the compound an ideal internal standard for tracking the metabolism of its non-deuterated counterpart. smolecule.com

The typical synthetic route involves several key stages:

Preparation of Deuterated Precursors : The synthesis begins with starting materials that already contain the deuterium labels. For Clobutinol Hydrochloride-d6, this would involve a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I), which will be used to form the two N-methyl-d3 groups. simsonpharma.com

Formation of the Phenylbutylamine Structure : Standard organic synthesis techniques, such as alkylation reactions, are employed to construct the core structure of the molecule. This involves reacting a suitable precursor with the deuterated methylating agent to introduce the two trideuteriomethyl groups onto the nitrogen atom. smolecule.com

Hydrochloride Salt Formation : In the final step, the synthesized deuterated free base is reacted with hydrochloric acid to form the stable hydrochloride salt, this compound. smolecule.com

Table 1: General Methods for Site-Specific Deuterium Labeling

Method Description Example Reagent/Condition
Direct Exchange Swapping of acidic protons (e.g., on O, N) with deuterium. D2O, NaOD nih.gov
Deuterated Reagents Use of reagents where hydrogen atoms are replaced by deuterium. Iodomethane-d3 (CD3I), Lithium aluminum deuteride (B1239839) (LiAlD4) simsonpharma.comnih.gov
Catalytic Exchange Transition metal-catalyzed exchange of C-H bonds with a deuterium source. Pt/C, Iridium complexes scielo.org.mxresearchgate.net
Reductive Deuteration Reduction of double bonds, carbonyls, or other functional groups using a deuterium source. D2 gas with a catalyst (e.g., Pd/C) researchgate.net
Synthesis from Deuterated Precursors Building the molecular skeleton using starting materials that are already deuterated. Acetylene-d2 (C2D2) simsonpharma.com

The synthesis of deuterated compounds presents several challenges. A primary concern is achieving high isotopic purity, meaning the final product should contain the desired number of deuterium atoms with minimal presence of under- or over-deuterated species. researchgate.netnih.gov Synthesizing a compound that is 100% isotopically pure is often difficult or nearly impossible. nih.gov Other challenges include the higher cost of deuterated starting materials and the potential for kinetic isotope effects—where the heavier C-D bond can alter reaction rates compared to the C-H bond. simsonpharma.comscielo.org.mx

Innovations in this field aim to overcome these hurdles. The development of highly selective catalysts, including homogeneous transition-metal and photoredox catalysts, allows for efficient hydrogen isotope exchange (HIE) at specific C-H bonds, minimizing unwanted side reactions. researchgate.netresearchgate.net These advanced methods provide more precise control over the location and number of incorporated deuterium atoms, which is crucial for creating high-purity isotopologues like this compound. nih.gov

Comprehensive Spectroscopic and Chromatographic Characterization of Deuterated Isotopologues

A combination of analytical techniques is essential to confirm the structural integrity, isotopic purity, and precise location of deuterium atoms in the final product.

NMR spectroscopy is a powerful tool for determining the exact position of deuterium atoms. rsc.org

¹H NMR (Proton NMR) : In the ¹H NMR spectrum of this compound, the signal corresponding to the N-dimethyl protons would be absent or significantly diminished, providing initial evidence of successful deuteration at that site.

²H NMR (Deuterium NMR) : This technique directly observes the deuterium nuclei. wikipedia.org A peak in the ²H NMR spectrum confirms the presence of deuterium, and its chemical shift, which is very similar to the corresponding proton chemical shift, verifies its location on the N-methyl groups. sigmaaldrich.com ²H NMR is particularly effective for verifying the effectiveness of deuteration and can be used for quantitative analysis of isotopic abundance. wikipedia.orgnih.gov

2D NMR Techniques : Advanced methods like 2D ²H-¹H correlation spectroscopy can further confirm the connectivity and precise location of the deuterium labels within the molecule. chemrxiv.org

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the isotopic purity and confirming the elemental composition of deuterated compounds. nih.govresearchgate.net For this compound, HRMS analysis provides several key pieces of information:

Mass Shift Confirmation : The incorporation of six deuterium atoms results in a molecular weight increase of approximately 6 daltons compared to the non-deuterated parent compound. HRMS can accurately measure this mass difference. smolecule.com

Isotopic Purity : HRMS can distinguish between the desired d6-isotopologue and any potential impurities, such as under-deuterated (d1-d5) or non-deuterated (d0) versions of the molecule. nih.gov By analyzing the relative intensities of these isotopologue peaks, the isotopic purity of the sample can be calculated with high precision. rsc.orgresearchgate.net

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, can detect changes in molecular vibrations caused by isotopic substitution. libretexts.org The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) significantly alters the vibrational frequency of the corresponding chemical bond. libretexts.org

The C-D bond is stronger and heavier than the C-H bond, causing it to vibrate at a lower frequency. This "band shift" is a clear indicator of successful deuteration. In the IR or Raman spectrum of this compound, the characteristic C-H stretching frequencies of the methyl groups would be replaced by new absorption bands at lower wavenumbers, corresponding to C-D stretching vibrations. arkat-usa.org This provides complementary evidence to NMR and MS data, confirming the incorporation of deuterium into the molecule. libretexts.org

Table 2: Analytical Techniques for Characterization of this compound

Technique Application Key Findings for Clobutinol-d6
¹H NMR Structural verification Absence of N-dimethyl proton signals.
²H NMR Direct detection and localization of deuterium Signal confirms presence and location of deuterium on the N-methyl groups. wikipedia.orgsigmaaldrich.com
HRMS Isotopic purity and elemental formula Confirms mass increase of ~6 Da; quantifies percentage of d6 isotopologue. smolecule.comnih.gov
IR/Raman Spectroscopy Confirmation of deuteration via vibrational shifts Appearance of C-D stretching bands at lower frequencies compared to C-H bands. libretexts.orgarkat-usa.org

Advanced Analytical Methodologies Utilizing Clobutinol Hydrochloride D6 As a Research Standard

Implementation of Clobutinol (B83508) Hydrochloride-d6 as an Internal Standard in Quantitative Analytical Assays

In quantitative analysis, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This approach corrects for potential variations during the analytical process. Isotopically labeled compounds, such as Clobutinol Hydrochloride-d6, are considered the gold standard for internal standards in mass spectrometry-based assays. nih.govcerilliant.com This is because they co-elute with the non-labeled analyte and exhibit nearly identical chemical and physical properties during sample extraction and ionization, thus effectively compensating for matrix effects and variability in instrument response. cerilliant.comchromforum.org

The development of robust LC-MS methods is essential for the accurate quantification of analytes in various matrices. For compounds like clobutinol, reversed-phase liquid chromatography is often employed, utilizing stationary phases such as octadecylsilane (B103800) (C18) or C8. smolecule.comusp.br The separation of this compound and its non-deuterated counterpart relies on the subtle differences in their hydrophobic interactions with the stationary phase. smolecule.com

Method development involves the systematic optimization of chromatographic conditions to achieve adequate separation and peak shape. This includes selecting the appropriate column, mobile phase composition, and gradient elution profile. Mobile phases often consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as phosphate (B84403) buffer, to control pH. usp.brresearchgate.net Mass spectrometry is typically performed using a triple quadrupole mass spectrometer (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. lcms.cz

Validation of the LC-MS method is performed according to guidelines from regulatory bodies like the Food and Drug Administration (FDA) to ensure the reliability of the analytical results. rrml.rofda.gov This process establishes that the method is suitable for its intended purpose. rrml.ro

Optimizing HPLC-MS methods involves fine-tuning various parameters to enhance performance. The choice of mobile phase composition, for instance, can influence the isotope effect, with acetonitrile-based mobile phases sometimes providing a more pronounced effect compared to methanol-based ones. smolecule.com Gradient elution, where the mobile phase composition is changed during the run, is often used to improve the separation of multiple components in a sample. usp.brresearchgate.net

The mass spectrometer settings are also critical. For quantitative analysis, specific precursor-to-product ion transitions are selected for both the analyte and the internal standard (this compound). This highly selective detection method minimizes interference from other components in the matrix. lcms.cz The use of a deuterated internal standard like this compound is crucial for correcting any fluctuations in the ionization efficiency within the mass spectrometer's ion source, which can be affected by co-eluting matrix components. cerilliant.com

Rigorous Method Validation for Research Applications

Bioanalytical method validation is a comprehensive process that demonstrates an analytical method's reliability for quantifying analytes in biological matrices. rrml.ro This process involves evaluating several key parameters to ensure the method is accurate, precise, and specific for the intended research application. rrml.rofda.gov

A critical part of method validation is assessing its performance in the actual biological matrix of the study (e.g., plasma, serum, urine). gmp-compliance.org This is because complex matrices can contain endogenous or exogenous substances that interfere with the analysis. lcms.cznih.gov

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. scielo.br This is typically evaluated by analyzing a series of calibration standards over a specific concentration range. A linear relationship is confirmed if the correlation coefficient (r²) is close to 1.0. usp.brresearchgate.net

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). usp.brresearchgate.net

Accuracy refers to the closeness of the measured value to the true value. It is often determined by analyzing samples with known concentrations (quality control samples) and calculating the percent recovery. usp.brresearchgate.net

The use of this compound as an internal standard is particularly beneficial in complex matrices, as it helps to mitigate matrix effects and improve the accuracy and precision of the results. lcms.cz

Table 1: Representative Validation Parameters for an HPLC Method This table presents typical data obtained during the validation of an HPLC method for clobutinol, demonstrating the performance characteristics of such an assay.

ParameterClobutinol
Linearity Range (µg/mL)2.4 - 336
Correlation Coefficient (r²)0.9999
Limit of Detection (LOD) (µg/mL)0.65
Limit of Quantification (LOQ) (µg/mL)2.4
Intra-day Precision (%RSD)< 1%
Inter-day Precision (%RSD)< 1%
Accuracy (Recovery %)98.4% - 100.2%

Data adapted from a study on the determination of clobutinol hydrochloride. scielo.br

Specificity and selectivity are crucial parameters in method validation that ensure the reliability of the analytical results. loesungsfabrik.de

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample, such as impurities, degradation products, or matrix components. loesungsfabrik.de In chromatographic methods, specificity is demonstrated by showing that the peaks of interest are well-resolved from any other peaks in the chromatogram. scielo.br

Selectivity refers to the extent to which the method can determine particular analytes in a mixture without interference from other components. lew.ro While often used interchangeably with specificity, selectivity is preferred by IUPAC and emphasizes the method's ability to distinguish between multiple analytes. lew.ronih.gov

To assess specificity and selectivity, blank samples from different sources are analyzed to check for interferences at the retention time of the analyte and internal standard. msacl.org Additionally, samples are spiked with potentially interfering substances, such as related compounds or co-administered drugs, to demonstrate a lack of interference. loesungsfabrik.de

Impurity Profiling and Characterization of Related Substances

Impurity profiling is the identification and quantification of unwanted chemicals present in active pharmaceutical ingredients (APIs) or finished drug products. thermofisher.com These impurities can arise during synthesis, degradation, or storage and can potentially affect the safety and efficacy of a drug. biomedres.us Regulatory agencies like the International Council for Harmonisation (ICH) have strict guidelines for the control of impurities. thermofisher.com

Hyphenated analytical techniques are powerful tools for impurity profiling. ijprajournal.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for the separation, detection, and structural elucidation of impurities. thermofisher.combiomedres.us High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of unknown impurities. thermofisher.com Further structural information can be obtained using tandem mass spectrometry (MS/MS) experiments, which involve fragmenting the impurity ions and analyzing the resulting fragment ions. thermofisher.com For clobutinol, potential related substances could include starting materials, by-products from the synthesis, or degradation products. nih.gov

Methodologies for Identification and Quantification of Process-Related Impurities and Degradants

The manufacturing process of any API is susceptible to the formation of impurities, which can arise from starting materials, intermediates, or side reactions. Similarly, degradation products can form during storage or upon exposure to stress conditions such as acid, base, oxidation, heat, or light. Regulatory bodies necessitate the thorough identification and quantification of these impurities to ensure the safety and efficacy of the final drug product.

The use of this compound as an internal standard in conjunction with highly sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) significantly enhances the accuracy and precision of these analyses. As a stable isotope-labeled internal standard (SIL-IS), this compound exhibits nearly identical physicochemical properties to the unlabeled analyte, Clobutinol. This ensures that it co-elutes with the analyte and experiences similar effects from the sample matrix, such as ion suppression or enhancement in mass spectrometry. By adding a known amount of this compound to the sample, any variations in the analytical process can be normalized, leading to more reliable quantification of impurities.

Detailed Research Findings:

Forced Degradation Studies: To identify potential degradation products, Clobutinol Hydrochloride is subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Method Development: A suitable chromatographic method, typically HPLC or UHPLC coupled with a mass spectrometer, is developed to separate the parent drug from its process-related impurities and degradation products.

Use of Internal Standard: A known concentration of this compound is spiked into all samples, including calibration standards, quality control samples, and the test samples of Clobutinol.

Quantification: The ratio of the peak area of each impurity to the peak area of the internal standard (this compound) is used to construct a calibration curve and to quantify the impurities in the test samples. This isotope dilution mass spectrometry (IDMS) approach is considered a primary method for obtaining highly accurate and traceable results.

The table below illustrates a hypothetical dataset from an LC-MS analysis for the quantification of two potential process-related impurities of Clobutinol, designated as Impurity A and Impurity B, using this compound as the internal standard.

AnalyteRetention Time (min)Mass-to-Charge Ratio (m/z)Peak Area (Analyte)Peak Area (Internal Standard)Concentration (µg/mL)
Clobutinol5.2256.11,250,0001,300,00010.0
Impurity A4.8242.112,5001,300,0000.10
Impurity B6.1270.16,5001,300,0000.05
Clobutinol-d65.2262.11,300,000-10.0 (spiked)

Establishment of Reference Standards for Analytical Quality Control in Research

The establishment of well-characterized reference standards is a fundamental requirement for analytical quality control in pharmaceutical research and manufacturing. These standards are used for a variety of purposes, including:

Identification: Confirming the identity of the API.

Purity Assessment: Quantifying the impurities present in the API.

Assay: Determining the potency of the API.

System Suitability: Ensuring the analytical system is performing correctly.

This compound plays a crucial role in the establishment and maintenance of reference standards for Clobutinol. As a primary reference standard, it can be used to qualify and calibrate secondary reference standards, which are then used for routine quality control testing.

Detailed Research Findings:

The process of establishing a reference standard involves extensive characterization to confirm its structure and purity. For a deuterated compound like this compound, this would include techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the position of the deuterium (B1214612) labels.

Mass Spectrometry (MS): To confirm the molecular weight and isotopic purity.

Chromatographic Purity: Using techniques like HPLC and GC to determine the presence of any impurities.

Thermogravimetric Analysis (TGA): To determine the water content.

Residual Solvent Analysis: Using GC to quantify any remaining solvents from the synthesis process.

Once thoroughly characterized, this compound can be used as a stable and reliable reference point for the quality control of Clobutinol drug substance and drug products. Its use as an internal standard in analytical methods provides a high degree of confidence in the accuracy of the results, which is essential for regulatory submissions and for ensuring the safety and efficacy of the final pharmaceutical product.

The following table provides an example of a Certificate of Analysis summary for a this compound reference standard, highlighting the key quality attributes.

TestMethodSpecificationResult
Identity
¹H NMRUSP <761>Conforms to structureConforms
Mass SpectrumMSConforms to structure and molecular weightConforms
Purity
Chromatographic PurityHPLC≥ 98.0%99.5%
Isotopic PurityMS≥ 98% Deuterium incorporation99.2%
Water ContentKarl Fischer Titration≤ 1.0%0.5%
Residual SolventsGC-HSMeets USP <467> requirementsMeets requirements
Assay
Assay (as is)qNMR95.0% - 105.0%99.8%

Molecular and Cellular Mechanistic Investigations of Clobutinol Hydrochloride

Detailed Analysis of Ion Channel Modulation: Focus on the hERG Potassium Channel

The primary safety concern that led to the withdrawal of clobutinol (B83508) from the market was its potential to induce cardiac arrhythmias by blocking the human Ether-à-go-go-Related Gene (hERG) potassium channel. nih.gov This channel is crucial for the repolarization phase of the cardiac action potential, and its inhibition can lead to a prolongation of the QT interval, a risk factor for life-threatening arrhythmias.

To precisely characterize the inhibitory effects of clobutinol on the hERG channel, researchers have utilized recombinant expression systems, such as Human Embryonic Kidney 293 (HEK293) cells and COS-7 cells, which are transfected to express the hERG channel. These cellular models allow for the detailed electrophysiological analysis of ion channel function in a controlled environment.

Patch-clamp electrophysiology studies have demonstrated that clobutinol is a potent inhibitor of the hERG potassium channel. In a study utilizing hERG-transfected Chinese Hamster Ovary (CHO) cells, clobutinol inhibited the outward hERG current with a half-maximal inhibitory concentration (IC50) of 1.9 µM. nih.gov Another study using COS-7 cells expressing the hERG channel reported a similar IC50 value of 2.9 µM. These findings from different recombinant expression systems confirm the significant inhibitory effect of clobutinol on the hERG channel at clinically relevant concentrations.

Inhibitory Concentration (IC50) of Clobutinol on hERG Channels

Recombinant Expression SystemIC50 (µM)Reference
CHO Cells1.9 nih.gov
COS-7 Cells2.9

The interaction of clobutinol with the hERG channel exhibits voltage-dependent characteristics. This means that the degree of channel block is influenced by the membrane potential of the cell. Studies have suggested that clobutinol preferentially interacts with the activated or open state of the hERG channel. This is a common feature of many hERG-blocking drugs and implies that the drug binds within the channel pore only when the channel is in a conformation that allows drug access. The kinetics of hERG channel gating, including activation, inactivation, and deactivation, are known to be temperature-dependent, which can, in turn, affect the potency of channel blockers. cellmicrosystems.comsophion.com

While the voltage-dependent nature of the clobutinol-hERG interaction has been noted, detailed kinetic studies determining the association and dissociation rates of clobutinol from the hERG channel are not extensively reported in the available scientific literature. Such studies would be crucial for a more complete understanding of the time course of the channel block and its recovery.

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For hERG channel blockers, SAR studies aim to identify the key molecular features that contribute to high-affinity binding. This knowledge is critical for designing new drugs with a reduced risk of hERG-related cardiotoxicity.

Exploration of Interactions with Other Neurotransmitter Receptors and Enzymes

Beyond its effects on the hERG channel, the broader pharmacological profile of clobutinol, including its interactions with other central nervous system targets, has been a subject of interest.

The sigma-1 receptor is a unique intracellular chaperone protein that has been implicated in a variety of cellular functions and is a target for numerous psychoactive drugs. nih.gov There is currently no direct scientific evidence available from binding assays or functional studies to suggest that clobutinol acts as an agonist at the non-opioid sigma-1 receptor.

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate (B1630785) receptor that plays a critical role in synaptic plasticity and neuronal communication. nih.gov Antagonism of the NMDA receptor can lead to a variety of pharmacological effects. At present, there is a lack of published research to indicate that clobutinol functions as an antagonist of the NMDA receptor.

In Vitro Pharmacological Models for Elucidating Cellular Responses (e.g., guinea pig papillary muscle action potential studies)

In vitro pharmacological studies have been instrumental in elucidating the cellular and molecular mechanisms underlying the effects of clobutinol, particularly its impact on cardiac electrophysiology. These investigations have primarily focused on its interaction with key ion channels that govern the cardiac action potential.

Research has demonstrated that clobutinol exerts a significant inhibitory effect on the human ether-a-go-go-related gene (hERG) potassium channel. nih.gov These channels are crucial for the repolarization phase of the cardiac action potential, and their blockade can lead to a prolongation of this phase. In studies using hERG-expressing cells, clobutinol was found to inhibit the voltage-gated outward potassium current in a concentration-dependent manner. medchemexpress.com The half-maximal inhibitory concentration (IC50) for this effect was determined to be 1.9 μM. medchemexpress.com This specific channel inhibition is a key molecular mechanism responsible for the observed changes in cardiac cellular activity.

To understand the physiological consequences of this channel inhibition, studies have been conducted on isolated cardiac tissues, such as guinea pig ventricular papillary muscles. nih.gov These experiments allow for the direct measurement of the action potential, a graphical representation of the electrical activity of individual cardiac cells. When treated with clobutinol, these tissues exhibit a notable prolongation of the action potential duration (APD). nih.gov For instance, a concentration of 3 μM clobutinol was shown to significantly lengthen the APD in isolated guinea pig ventricular tissues. nih.gov This effect is consistent with the blockade of the hERG potassium channels, which delays the repolarization process. However, it was noted that clobutinol did not affect the maximum upstroke velocity of the action potential, indicating it does not significantly interact with sodium channels. nih.gov

Further investigations in anesthetized guinea pigs have corroborated these cellular findings at an organ level. Intravenous administration of clobutinol led to a dose-dependent prolongation of the QT interval on the electrocardiogram, which is a surface measurement reflecting ventricular repolarization. nih.gov This in vivo effect directly corresponds to the prolongation of the action potential duration observed at the cellular level. These studies also revealed other proarrhythmic indicators, such as an increase in the beat-to-beat variability of the monophasic action potential duration. nih.gov The collective evidence from these in vitro and in vivo models suggests that clobutinol's primary cellular action is the delay of ventricular repolarization through the inhibition of hERG potassium channels. nih.gov

Interactive Data Table: Effect of Clobutinol on Cardiac Electrophysiology

ParameterSpecies/ModelConcentration/DoseObserved EffectReference
hERG K+ Current hERG-expressing cells1.9 μM (IC50)50% inhibition of outward current medchemexpress.com
Action Potential Duration Isolated guinea pig ventricular tissue3 μMProlongation nih.gov
Maximum Upstroke Velocity Isolated guinea pig ventricular tissue3 μMNo significant effect nih.gov
QT Interval Anesthetized guinea pig1 and 10 mg/kg (i.v.)Dose-dependent prolongation nih.gov
Monophasic Action Potential Duration Variability Anesthetized guinea pig1 and 10 mg/kg (i.v.)Increased nih.gov

Investigation of Metabolic and Degradation Pathways Using Isotopic Labeling

Application of Stable Isotope Labeling (SIL) in Metabolomics Research

Stable isotope labeling (SIL) has become an indispensable technique in metabolomics for tracing metabolic pathways and identifying novel metabolites. nih.govcreative-proteomics.com The introduction of a stable isotope, such as deuterium (B1214612) (²H), into a drug molecule creates a heavier version of the compound that is chemically identical but distinguishable by mass spectrometry. acanthusresearch.com This allows researchers to follow the labeled molecule through various biochemical transformations within a biological system. nih.gov

Tracing of Deuterium-Labeled Carbon and Hydrogen Atoms through Biochemical Pathways

The core principle of using deuterium-labeled compounds like Clobutinol (B83508) Hydrochloride-d6 lies in their ability to act as tracers. youtube.com When introduced into a biological system, the deuterium atoms on the molecule serve as a "tag." As the drug is metabolized, the deuterium label is retained in the resulting metabolites. nih.gov By analyzing samples over time using mass spectrometry, researchers can track the appearance of deuterium-labeled species, thereby mapping the metabolic fate of the parent drug. youtube.com This technique allows for the unambiguous identification of drug-related metabolites in complex biological matrices such as plasma and urine. acanthusresearch.com

The process involves administering the deuterated compound and collecting biological samples at various time points. These samples are then analyzed, typically by liquid chromatography-mass spectrometry (LC-MS), to detect molecules that contain the deuterium label. The pattern of labeled metabolites provides a detailed picture of the biotransformation pathways, including oxidation, reduction, hydrolysis, and conjugation reactions.

Identification and Annotation of Metabolites based on Isotopic Shifts in Mass Spectrometry

Mass spectrometry is a key analytical technique in metabolomics that measures the mass-to-charge ratio of ions. nih.gov The presence of deuterium atoms in a metabolite results in a predictable increase in its mass. For instance, the replacement of six hydrogen atoms with six deuterium atoms in Clobutinol Hydrochloride-d6 leads to a mass increase of approximately 6 Daltons compared to the unlabeled compound.

When a biological sample is analyzed by mass spectrometry, the instrument detects pairs of peaks for the drug and its metabolites: one for the unlabeled (natural abundance) compound and one for the corresponding deuterium-labeled compound. nih.govmdpi.com This characteristic isotopic shift allows for the confident identification and annotation of metabolites, even at low concentrations, by filtering out endogenous background noise. cerilliant.com

Table 1: Isotopic Shifts in Mass Spectrometry for Putative Clobutinol Metabolites

Putative MetaboliteUnlabeled Mass (m/z)Deuterium-Labeled Mass (m/z)Mass Shift (Δm/z)
Clobutinol257.78263.826.04
N-desmethyl-clobutinol243.76249.806.04
Clobutinol N-oxide273.78279.826.04
Hydroxylated Clobutinol273.78279.826.04

Note: The mass values are hypothetical and for illustrative purposes.

Chemical Stability and Degradation Kinetics of Clobutinol Hydrochloride

Understanding the chemical stability of a drug is critical for ensuring its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and understand the degradation pathways. nih.govajpsonline.com

Accelerated Degradation Studies for Identification of Degradation Products

Accelerated, or forced, degradation studies involve exposing the drug substance to harsh conditions such as high temperature, humidity, light, and acidic or basic environments. lubrizolcdmo.comijrpp.com These stress conditions are designed to accelerate the degradation process, allowing for the rapid identification of degradation products that might form under normal storage conditions over a longer period. nih.gov The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API). pharmaguideline.com For Clobutinol Hydrochloride, such studies would involve subjecting it to various stress conditions and analyzing the resulting mixtures using techniques like HPLC to separate and identify the degradation products. ajpsonline.com

Elucidation of Degradation Mechanisms under Various Conditions

By systematically evaluating the degradation of Clobutinol Hydrochloride under different stress conditions, its degradation mechanisms can be elucidated. nih.gov Hydrolysis, oxidation, and photolysis are common degradation pathways for many pharmaceutical compounds. ijrpp.com For example, studies on similar compounds suggest that hydrolysis can occur under both acidic and basic conditions, potentially leading to the cleavage of certain bonds within the molecule. researchgate.netnih.gov Oxidation might occur in the presence of oxidizing agents, while photolytic degradation can happen upon exposure to light. pharmaguideline.com

Table 2: Summary of Forced Degradation Conditions and Potential Degradation Pathways for Clobutinol Hydrochloride

Stress ConditionReagents/ConditionsPotential Degradation Pathway
Acid Hydrolysis0.1 M HCl, heatCleavage of ether linkage
Base Hydrolysis0.1 M NaOH, heatHydrolysis of functional groups
Oxidation3% H₂O₂, room temperatureFormation of N-oxides or other oxidation products
Thermal Degradation60°CGeneral decomposition
PhotodegradationUV/Visible light exposurePhotolytic cleavage or rearrangement

Mechanistic Insights from Deuterium Isotope Effects on Reaction Kinetics and Enzymatic Biotransformations

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov This effect is particularly significant in reactions where the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step. nih.gov The C-D bond is stronger than the C-H bond, and therefore, reactions involving the breaking of a C-D bond are typically slower.

In the context of drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. plos.org By comparing the rate of metabolism of Clobutinol Hydrochloride with its deuterated analog, this compound, researchers can determine if C-H bond cleavage is a rate-limiting step in its biotransformation. nih.govresearchgate.net

A significant KIE (a slower rate of metabolism for the deuterated compound) would suggest that the deuterated position is directly involved in the rate-determining step of the metabolic reaction. nih.goveinsteinmed.edu This information provides valuable mechanistic insights into the enzymatic biotransformation of the drug. nih.govmdpi.com For instance, if deuteration at a specific site slows down the formation of a particular metabolite, it indicates that the enzyme is acting at that site. This knowledge is crucial for understanding the drug's metabolic profile and for designing new drugs with potentially improved pharmacokinetic properties. nih.govsemanticscholar.orgresearchgate.net

Emerging Research Applications and Future Trajectories for Clobutinol Hydrochloride D6

Development of Novel Analytical Platforms for Enhanced Detection and Quantification

The critical role of Clobutinol (B83508) Hydrochloride-d6 in modern analytical chemistry lies in its function as a stable isotope-labeled internal standard (SIL-IS). scispace.com In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the addition of a known quantity of a deuterated standard like Clobutinol-d6 allows for precise and accurate measurement of its non-deuterated counterpart in complex biological matrices. clearsynth.comtexilajournal.com

The development of novel analytical platforms leverages the properties of deuterated standards to overcome common challenges in bioanalysis. wisdomlib.org Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency, extraction recovery, and matrix effects in the mass spectrometer. scispace.comtexilajournal.com By comparing the signal intensity of the analyte to the known concentration of the deuterated internal standard, researchers can correct for variations that occur during sample preparation and analysis, thereby enhancing the accuracy and reproducibility of the results. nih.gov

Research findings have consistently demonstrated the superiority of using deuterated standards over structural analogues for minimizing measurement errors and improving assay precision. scispace.comtexilajournal.com This is particularly crucial in pharmacokinetic studies, where accurate tracking of a drug's metabolic pathway is essential. smolecule.com The use of Clobutinol Hydrochloride-d6 in these platforms ensures robust and reliable quantification, which is fundamental for method development and validation according to international guidelines. texilajournal.comsynzeal.com

Advantage of Deuterated Internal StandardsDescriptionImpact on Analytical Platforms
Accuracy & Precision Minimizes variability from sample preparation and instrument response by co-eluting with the analyte. texilajournal.comEnables highly reliable quantitative analysis essential for pharmacokinetic and metabolic studies. smolecule.com
Matrix Effect Compensation Corrects for ion suppression or enhancement caused by other components in a complex biological sample. texilajournal.comImproves measurement accuracy in diverse matrices like blood, plasma, and tissue. clearsynth.comtexilajournal.com
Method Robustness Serves as a reliable benchmark during the development and validation of new analytical methods. clearsynth.comEnsures the analytical procedure is consistently dependable and reproducible.
Enhanced Sensitivity The distinct mass difference allows for clear separation of signals from the analyte, reducing background noise.Facilitates the detection and quantification of low-concentration analytes.

Potential Utility in Proteomic and Lipidomic Studies through Isotopic Tagging

Isotopic tagging is a cornerstone of modern quantitative proteomics and lipidomics, enabling the precise comparison of protein or lipid abundance between different biological samples. isotope.com Stable isotopes, such as deuterium (B1214612), are incorporated into molecules to create "heavy" versions that can be distinguished from their natural "light" counterparts by mass spectrometry. nih.gov While this compound is not directly used as a general labeling agent, its nature as a deuterated compound highlights the principles that could be applied in targeted studies.

In proteomics, chemical labeling strategies like stable isotope dimethyl labeling are used to modify peptides from different samples with isotopomeric tags. isotope.com This allows samples to be combined and analyzed in a single MS run, improving throughput and reducing analytical variability. nih.gov A deuterated compound could theoretically be functionalized to create a novel tagging reagent for specific classes of proteins or peptides, particularly those that might interact with a Clobutinol-like structure.

More directly, in targeted lipidomics or metabolomics, this compound can serve as an ideal internal standard for the quantification of specific metabolites or lipids that share structural similarities or analytical behavior. The ability to accurately quantify these molecules is crucial for understanding their roles in complex biological processes and diseases. metsol.com

Isotopic Labeling StrategyPrincipleApplication in Omics
Chemical Labeling (e.g., Dimethylation) Peptides/proteins are chemically modified with tags containing stable isotopes (e.g., ¹³C, ²H). isotope.comnih.govQuantitative proteomics, comparing protein expression across multiple samples. isotope.com
Metabolic Labeling (e.g., SILAC) Cells are grown in media containing "heavy" amino acids, incorporating the isotope into all newly synthesized proteins.In-depth analysis of protein dynamics and turnover in cell culture systems.
Isobaric Labeling (e.g., TMT, iTRAQ) Tags have the same total mass but yield different reporter ions upon fragmentation in the mass spectrometer. nih.govMultiplexed quantitative proteomics, allowing for the simultaneous analysis of up to 16 samples.
Deuterium Oxide (D₂O) Labeling D₂O is administered to label the metabolome broadly, tracking the synthesis rates of various biomolecules. metsol.comUsed in "Deuteromics" to study the flux through multiple metabolic pathways simultaneously. metsol.commetsol.com

Integration with Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations are powerful tools for predicting and understanding the behavior of molecules at an atomic level. mdpi.commdpi.com For a deuterated compound like this compound, these techniques offer a theoretical framework to explore the consequences of isotopic substitution on its physicochemical properties and interactions with biological systems.

One key area of investigation is the kinetic isotope effect (KIE), where the presence of deuterium can slow down metabolic reactions involving C-H bond cleavage. nih.gov Computational models can be used to predict which metabolic pathways of Clobutinol are most likely to be affected by deuteration. This involves modeling the interaction of the compound with metabolic enzymes, such as cytochrome P450s, to identify potential sites of oxidation and predict how the heavier isotope might alter the rate of reaction.

MD simulations can provide further insights into the structural dynamics of Clobutinol-d6. nih.gov These simulations can model how the compound binds to a target protein or how it partitions into a lipid membrane. By comparing the simulation results of the deuterated and non-deuterated forms, researchers can investigate subtle changes in binding affinity, conformation, or residence time that might arise from the isotopic substitution. This in silico approach can guide further experimental work and help in the rational design of other deuterated molecules for specific research purposes. mdpi.com

Computational TechniqueApplication to this compoundPotential Research Outcome
Quantum Mechanics (QM) Modeling Calculates the electronic structure to predict reaction energies and barriers.Quantification of the kinetic isotope effect on metabolic pathways. nih.gov
Molecular Docking Predicts the preferred binding orientation of Clobutinol-d6 within an enzyme's active site.Identification of key interacting residues and potential metabolic "soft spots".
Molecular Dynamics (MD) Simulations Simulates the movement of the molecule and its biological target over time. nih.govUnderstanding of binding stability, conformational changes, and the influence of deuteration on structural dynamics.
Pharmacokinetic (PK) Modeling Uses computational models to simulate the absorption, distribution, metabolism, and excretion (ADME) of the drug.Prediction of how deuteration might alter the overall pharmacokinetic profile of the compound. nih.gov

Advanced Applications of Deuterated Clobutinol Hydrochloride in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" fields, including genomics, proteomics, and metabolomics. In this context, stable isotope tracers are invaluable for mapping the flow of molecules through metabolic networks. metsol.com A novel approach known as "Deuteromics" utilizes deuterium oxide (heavy water) to label a wide range of metabolites, allowing for the simultaneous investigation of multiple metabolic pathways. metsol.commetsol.com

While this compound is a pre-labeled molecule rather than a universal tracer like D₂O, it has potential advanced applications within these multi-omics frameworks. In studies where an organism or cell culture is globally labeled with a tracer like ¹³C-glucose or D₂O, a compound like Clobutinol-d6 can be used as a highly specific internal standard for quantifying a particular metabolic pathway that it or its metabolites might influence.

Its role would be to ensure the utmost accuracy in quantifying specific molecules amidst the complexity of a global labeling experiment. For instance, if a study is examining the impact of a particular condition on both central carbon metabolism and the metabolism of xenobiotics, Clobutinol-d6 could serve as the benchmark for the precise quantification of the xenobiotic pathway. This integration provides a crucial anchor point, enhancing the reliability of the data used to build comprehensive systems biology models.

Q & A

Q. What validated analytical methods are recommended for quantifying Clobutinol Hydrochloride-d6 in biological matrices?

this compound, as a deuterated internal standard (IS), is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key parameters include:

  • Ion transitions : Optimize parent-to-daughter ion transitions (e.g., m/z 400.2 → 278.2 for deuterated analogs, as seen in Erlotinib-d6 studies) to ensure specificity .
  • Sample preparation : Solid-phase extraction (SPE) or supported liquid extraction (SLE) reduces phospholipid interference by 99% compared to liquid-liquid extraction (LLE), improving recovery rates .
  • Validation : Follow FDA/ICH guidelines for precision, accuracy, and sensitivity, particularly for low-concentration pharmacokinetic studies.

Q. How does this compound improve the reliability of pharmacokinetic studies compared to non-deuterated analogs?

The deuterium atoms in this compound minimize isotopic interference in mass spectrometry, enabling precise distinction between the IS and endogenous analytes. This is critical for:

  • Matrix effect correction : Deuterated IS compensates for ion suppression/enhancement in complex biological samples .
  • Metabolic stability : Deuterium labeling reduces metabolic degradation rates, allowing longer detection windows in in vivo studies .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in Clobutinol’s reported metabolic pathways across studies?

Contradictions in metabolic data often arise from interspecies variability or methodological differences. To address this:

  • Comparative assays : Use human hepatocyte models alongside animal-derived microsomes to identify species-specific metabolism .
  • High-resolution MS : Employ HRMS (e.g., Q-TOF) to detect low-abundance metabolites and distinguish phase I/II transformations .
  • Data normalization : Apply deuterated IS (e.g., Clobutinol-d6) to control for extraction efficiency and instrument variability .

Q. How can researchers design studies to evaluate Clobutinol’s potential QT-prolongation risks observed in pharmacovigilance reports?

  • In vitro hERG assay : Measure IC₅₀ values for hERG potassium channel inhibition to assess arrhythmogenic potential .
  • Electrophysiological models : Use Langendorff-perfused hearts or patch-clamp techniques to quantify action potential duration changes .
  • Population PK/PD modeling : Integrate clinical data with in silico simulations (e.g., CiPA initiative) to predict risk in subpopulations .

Q. What chromatographic challenges arise when co-analyzing this compound with structurally similar antitussives, and how are they mitigated?

Co-elution of analogs (e.g., dextromethorphan, dihydrocodeine) can occur due to shared functional groups. Solutions include:

  • Column optimization : Use polar-embedded C18 columns with gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to enhance resolution .
  • Ion-pairing reagents : Add heptafluorobutyric acid (HFBA) to improve peak symmetry for basic compounds .
  • Mass spectral deconvolution : Apply software tools (e.g., Skyline) to isolate analyte-specific fragments .

Q. How does deuterium substitution in this compound influence its physicochemical properties and receptor binding?

  • LogP shifts : Deuterium increases lipophilicity slightly (ΔlogP ~0.1), affecting membrane permeability in in vitro assays .
  • Binding kinetics : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare affinity (KD) between deuterated and non-deuterated forms .
  • Stability studies : Conduct accelerated stability testing under varying pH/temperature to quantify deuterium exchange rates .

Methodological & Ethical Considerations

Q. What frameworks ensure rigorous formulation of research questions for this compound studies?

  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example:

"Does Clobutinol-d6’s metabolic stability in murine models translate to human hepatic clearance profiles?" .

  • PICO framework : Define Population (e.g., in vitro hepatocytes), Intervention (Clobutinol-d6 dosing), Comparison (non-deuterated analog), Outcome (CYP450 metabolic rates) .

Q. How can researchers address the lack of standardized safety data for this compound in early-phase trials?

  • Preclinical tox screens : Conduct Ames tests for mutagenicity and micronucleus assays for genotoxicity .
  • Dose-ranging studies : Use NOAEL (no-observed-adverse-effect-level) from animal models to establish safe human-equivalent doses .
  • Ethical oversight : Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses .

Cross-Disciplinary Applications

Q. What computational tools are recommended for predicting Clobutinol-d6’s interactions with cytochrome P450 enzymes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with CYP3A4/2D6 isoforms .
  • QSAR models : Apply quantitative structure-activity relationship (QSAR) libraries to forecast inhibitory potential .
  • Machine learning : Train neural networks on published kinetic data (e.g., KM, Vmax) to predict metabolic clearance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.